5-amino-1-(4-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

hPXR antagonism drug metabolism nuclear receptor

Secure the definitive hPXR antagonist for your chemoresistance and DDI research. This 5-amino-triazole-4-carboxamide (SPA70) offers an exquisitely clean functional profile: potent hPXR antagonism (IC50 540 nM) with zero agonist activity—a critical selectivity not found in standard triazole libraries. Its unique N-(4-ethylphenyl) moiety is essential for avoiding confounding PXR activation. Crucial for synergizing with paclitaxel in NSCLC models and benchmarking CYP3A4 induction assays. Source with confidence for reproducible, high-impact in vivo and in vitro studies.

Molecular Formula C18H18ClN5O
Molecular Weight 355.83
CAS No. 900013-66-3
Cat. No. B2657360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(4-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS900013-66-3
Molecular FormulaC18H18ClN5O
Molecular Weight355.83
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N
InChIInChI=1S/C18H18ClN5O/c1-2-12-5-9-15(10-6-12)21-18(25)16-17(20)24(23-22-16)11-13-3-7-14(19)8-4-13/h3-10H,2,11,20H2,1H3,(H,21,25)
InChIKeyAJPQAMIBWBZWIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 5-Amino-1-(4-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide (SPA70): A Potent and Selective hPXR Antagonist for Drug Metabolism Research


5-Amino-1-(4-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide, commonly referred to as SPA70, is a synthetic small molecule belonging to the 1,4,5-trisubstituted 1,2,3-triazole-4-carboxamide class. It has been characterized as a potent and highly selective antagonist of the human pregnane X receptor (hPXR), a key nuclear receptor regulating xenobiotic metabolism and drug resistance [1]. Unlike earlier triazole-based PXR modulators, SPA70 demonstrates a clean functional profile devoid of agonist activity, establishing it as a critical chemical probe for dissecting PXR biology [2].

Why Sourcing 5-Amino-1-(4-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide Demands Exact Identity, Not Just Triazole Analog Substitution


The hPXR antagonist pharmacophore is exquisitely sensitive to substitution patterns on the triazole core. Closely related analogs, such as the agonist SJB7, differ by a single substituent yet exhibit functionally opposite effects, highlighting that minor structural deviations can invert biological activity [1]. Furthermore, the specific N-(4-ethylphenyl) carboxamide moiety in SPA70 is critical for achieving potent, selective antagonism without the residual agonism observed in many PXR ligands, a profile not shared by generic triazole-4-carboxamide libraries. Consequently, substitution with a non-identical 5-amino-triazole-4-carboxamide risks introducing confounding PXR activation, undermining experimental reproducibility in drug metabolism and chemoresistance studies [2].

Quantitative Differentiation Evidence for 5-Amino-1-(4-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide (SPA70) Against Key Comparators


SPA70 vs. Ketoconazole on hPXR Antagonism Potency in Cellular Assays

SPA70 demonstrates a sub-micromolar IC50 for inhibiting hPXR-mediated transcription, significantly outperforming the classical PXR antagonist ketoconazole in a cell-based reporter gene assay. SPA70's IC50 of 540 nM represents a >5.5-fold improvement over ketoconazole (IC50 ≈ 3 µM) under identical conditions [1]. This potency advantage is critical for achieving complete hPXR inhibition at concentrations that avoid off-target nuclear receptor effects.

hPXR antagonism drug metabolism nuclear receptor

SPA70 Selectivity Profile Across the Nuclear Receptor Superfamily vs. SJB7

SPA70 exhibits a clean selectivity profile, showing no significant agonist or antagonist activity against a panel of 10 related nuclear receptors (including CAR, FXR, LXRα, PPARγ, RARα, RXRα, VDR, TRβ, GR, and MR) at concentrations up to 5 µM, whereas the structurally related agonist SJB7 activates PXR and exhibits cross-reactivity [1]. This selectivity window is essential for studies aiming to isolate PXR-specific biology without confounding nuclear receptor crosstalk.

nuclear receptor selectivity off-target profiling chemical probe

Kinase Selectivity: SPA70 vs. Multi-Kinase Inhibitor Promiscuity

In a panel of 384 kinases, SPA70 demonstrated no significant inhibition (>50%) at a concentration of 10 µM, a profile that distinguishes it from many clinical kinase inhibitors which inadvertently modulate PXR [1]. This clean kinome profile is a pivotal differentiator for researchers requiring a PXR antagonist that does not introduce kinase signaling artifacts, a common pitfall with less characterized tool compounds.

kinase selectivity chemical probe hPXR antagonist

Functional Antagonism in Primary Human Hepatocytes: SPA70 Reverses Rifampicin-Induced CYP3A4 Expression

In primary human hepatocytes, SPA70 (5 µM) completely suppressed rifampicin-induced CYP3A4 mRNA expression, demonstrating functional antagonism in a physiologically relevant system [1]. In contrast, partial antagonists or weak inverse agonists often fail to achieve full suppression in this demanding model. This functional benchmark confirms SPA70's utility for predicting clinical drug-drug interaction (DDI) liability mediated by PXR activation.

primary human hepatocytes CYP3A4 induction drug-drug interaction

In Vivo PXR Inhibition in Humanized Mouse Model: SPA70 Pharmacodynamic Proof-of-Concept

Oral administration of SPA70 (30 mg/kg) to hPXR-humanized mice significantly attenuated rifampicin-induced CYP3A4 expression in the liver, providing direct in vivo pharmacodynamic evidence of target engagement [1]. Few PXR antagonists have demonstrated this level of in vivo efficacy, positioning SPA70 as a superior tool for preclinical studies requiring systemic PXR blockade. The compound's ability to function in a humanized model underscores its translational relevance over ligands validated only in immortalized cell lines.

humanized mouse model in vivo PXR antagonism pharmacodynamics

High-Impact Application Scenarios for 5-Amino-1-(4-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide (SPA70) Based on Quantitative Evidence


Reversing Chemotherapy Resistance in Non-Small Cell Lung Cancer (NSCLC) Models

SPA70 has been shown to synergize with paclitaxel in both paclitaxel-sensitive and paclitaxel-resistant A549 and H460 NSCLC cell lines. By potently inhibiting hPXR (IC50 540 nM), SPA70 prevents PXR-mediated upregulation of drug-metabolizing enzymes and efflux transporters that drive chemoresistance, thereby restoring chemosensitivity [1]. This application is directly supported by SPA70's cellular potency and target engagement in humanized mouse models.

Drug-Drug Interaction (DDI) Liability Assessment in Preclinical Development

SPA70's complete suppression of rifampicin-induced CYP3A4 in primary human hepatocytes [1] makes it an essential tool for pharmaceutical companies evaluating whether lead candidates activate PXR and pose a DDI risk. Its use as a positive control antagonist in CYP induction assays provides a definitive benchmark for comparing novel chemical entities.

Elucidating PXR Biology in Metabolic Disease Research

The compound's exquisite selectivity over 10 related nuclear receptors and 384 kinases [1] enables researchers to unambiguously link PXR to metabolic pathways (gluconeogenesis, cholesterol homeostasis) without confounding receptor crosstalk. This is particularly valuable for studies exploring PXR's role in non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.

In Vivo Target Validation in Humanized PXR Mouse Models

SPA70's demonstrated oral bioavailability and in vivo pharmacodynamic activity in hPXR-humanized mice (30 mg/kg) [1] make it the antagonist of choice for preclinical studies requiring systemic PXR blockade to validate the receptor's role in drug disposition, toxicity, or disease progression.

Quote Request

Request a Quote for 5-amino-1-(4-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.